1-[4-(2-allyl-4-methoxyphenoxy)butyl]piperidine oxalate
Overview
Description
1-[4-(2-allyl-4-methoxyphenoxy)butyl]piperidine oxalate is a useful research compound. Its molecular formula is C21H31NO6 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.21513771 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 1-[4-(2-allyl-4-methoxyphenoxy)butyl]piperidine oxalate is currently unknown. A structurally similar compound, 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (ac-42), has been identified as a selective agonist of the muscarinic m1 receptor . The muscarinic M1 receptor plays a crucial role in mediating the actions of the neurotransmitter acetylcholine in the central and peripheral nervous system .
Mode of Action
Ac-42, a similar compound, is suggested to interact with an “ectopic” site on the muscarinic m1 receptor . This interaction is characterized by Schild slopes significantly less than unity, indicating a negative allosteric interaction .
Biochemical Pathways
The muscarinic m1 receptor, a potential target, is involved in various biochemical pathways, including the stimulation of inositol phosphate accumulation and intracellular calcium mobilization .
Result of Action
The activation of the muscarinic m1 receptor by ac-42, a similar compound, results in the stimulation of inositol phosphate accumulation and intracellular calcium mobilization .
Properties
IUPAC Name |
1-[4-(4-methoxy-2-prop-2-enylphenoxy)butyl]piperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2.C2H2O4/c1-3-9-17-16-18(21-2)10-11-19(17)22-15-8-7-14-20-12-5-4-6-13-20;3-1(4)2(5)6/h3,10-11,16H,1,4-9,12-15H2,2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIDYBLPZCOSKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCCCCN2CCCCC2)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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